6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one
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Overview
Description
6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a complex organic compound characterized by its unique structure, which includes a dioxin ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with a suitable dioxin precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and waste is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines .
Scientific Research Applications
6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the dioxin ring may interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 2-Hydroxy-2-(4-nitrophenyl)ethanenitrile
- (2R)-2-Hydroxy-3-(4-nitrophenyl)propanoic acid
Uniqueness
6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its dioxin ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919833-46-8 |
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Molecular Formula |
C14H15NO6 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
6-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H15NO6/c1-14(2)20-11(8-13(17)21-14)7-12(16)9-3-5-10(6-4-9)15(18)19/h3-6,8,12,16H,7H2,1-2H3 |
InChI Key |
GTMBAZHMKNYBIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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